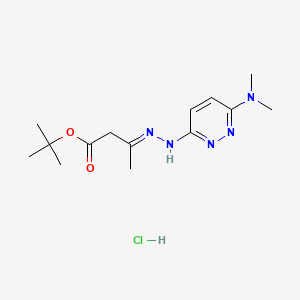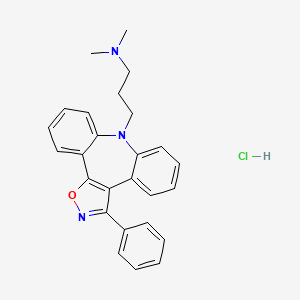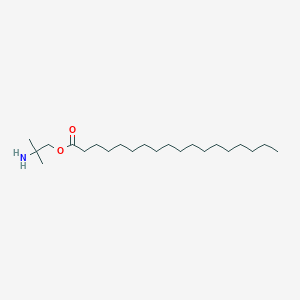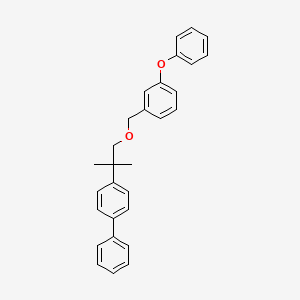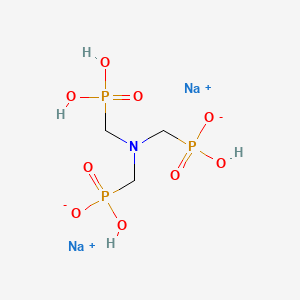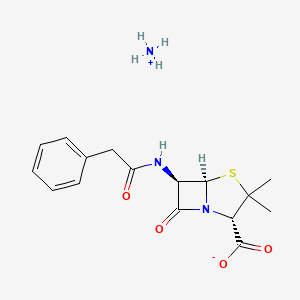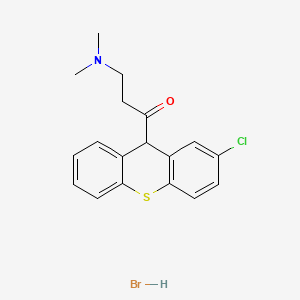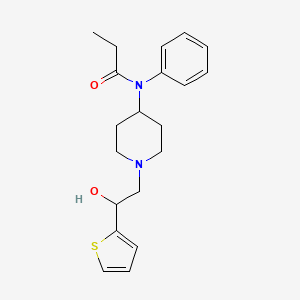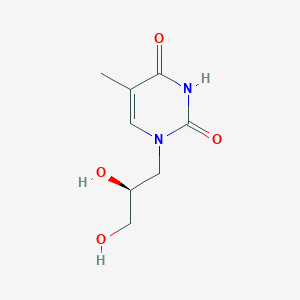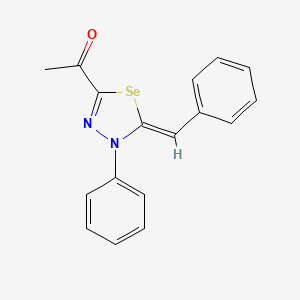
2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole is a heterocyclic compound that contains selenium. This compound is part of the selenadiazole family, which is known for its diverse biological and chemical properties. The presence of selenium in its structure makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole typically involves the reaction of benzaldehyde derivatives with selenadiazole precursors under specific conditions. One common method includes the condensation of benzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with selenium dioxide to yield the selenadiazole ring .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
Types of Reactions:
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol, reduced selenadiazole derivatives.
Substitution: Halogenated or nitrated selenadiazole derivatives.
Scientific Research Applications
2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole has been explored for various scientific research applications:
Mechanism of Action
The exact mechanism of action of 2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Enzymes and proteins involved in oxidative stress and inflammation.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
- 2-Benzyl-5-phenyl-1,3,4-oxadiazole
- 1,3,4-Thiadiazole derivatives
- Benzothiazole derivatives
Comparison:
- Uniqueness: The presence of selenium in 2-Benzylidene-3-phenyl-5-acetyl-1,3,4-selenadiazole distinguishes it from other similar compounds, potentially offering unique biological activities and chemical reactivity .
- Biological Activity: While oxadiazole and thiadiazole derivatives also exhibit significant biological activities, the selenadiazole compound may offer enhanced antioxidant and anticancer properties due to the presence of selenium .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for further research and development.
Properties
CAS No. |
147878-14-6 |
|---|---|
Molecular Formula |
C17H14N2OSe |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
1-[(5Z)-5-benzylidene-4-phenyl-1,3,4-selenadiazol-2-yl]ethanone |
InChI |
InChI=1S/C17H14N2OSe/c1-13(20)17-18-19(15-10-6-3-7-11-15)16(21-17)12-14-8-4-2-5-9-14/h2-12H,1H3/b16-12- |
InChI Key |
HTHDCEVFPFDJOW-VBKFSLOCSA-N |
Isomeric SMILES |
CC(=O)C1=NN(/C(=C/C2=CC=CC=C2)/[Se]1)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=NN(C(=CC2=CC=CC=C2)[Se]1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


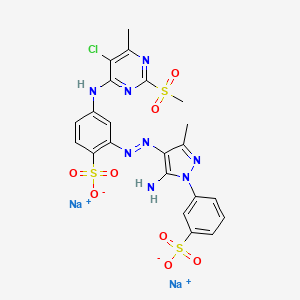
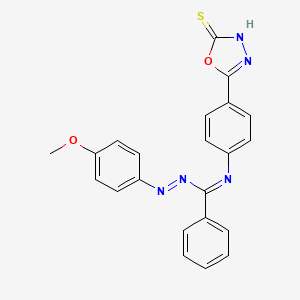
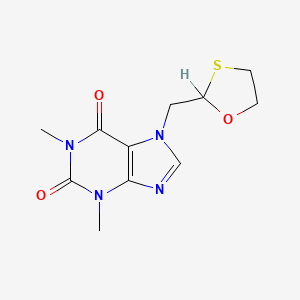
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
